(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid
Overview
Description
“(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid” is a boronic acid derivative with a molecular weight of 183.97 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H10BFO3/c1-5-3-6 (9 (11)12)7 (10)4-8 (5)13-2/h3-4,11-12H,1-2H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 183.97 .Scientific Research Applications
Synthesis and Drug Precursors
Boronic acids, including phenylboronic acid derivatives, are crucial intermediates in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for creating complex molecules, including pharmaceuticals and polymers. For instance, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, has been developed, demonstrating the utility of boronic acid derivatives in synthesizing bioactive compounds (Qiu et al., 2009).
Medical Diagnostics and Treatment
Boronic acid derivatives, particularly those based on the BODIPY platform, have seen increasing application in medical diagnostics and treatment. These compounds are used for the modification of drug micro- and nanocarriers to improve therapeutic effect, particularly in cancer treatment, while also enabling in vitro and in vivo real-time imaging of drug carriers. The high fluorescent intensity and low toxicity of BODIPY derivatives make them suitable for conjugation with various biomolecules, indicating their potential in the development of novel diagnostic and therapeutic tools (Marfin et al., 2017).
Electrochemical Biosensors
Ferroceneboronic acid (FcBA) and its derivatives have been utilized in the construction of electrochemical biosensors. These biosensors are designed for the detection of biomolecules such as sugars, glycated hemoglobin (HbA1c), and fluoride ions. The unique binding properties of boronic acids to diols and the electrochemical activity of ferrocene make FcBA-based compounds suitable for non-enzymatic sensing applications, showing promise in medical diagnostics and environmental monitoring (Wang et al., 2014).
Antifungal and Antimicrobial Agents
Benzoxaboroles, a class of boron-containing compounds, have demonstrated effectiveness as antifungal and antimicrobial agents. The unique electron-deficient nature of the boron atom allows for the design of compounds with specific modes of action against fungal, protozoan, bacterial, and viral pathogens. This has led to the development of new classes of anti-infective agents, highlighting the potential of boron-based drugs in addressing a range of infectious diseases (Nocentini et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability and reactivity in suzuki–miyaura cross-coupling reactions suggest potential bioavailability .
Result of Action
The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability could be influenced by various environmental factors .
Properties
IUPAC Name |
(2-fluoro-5-methoxy-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUJJSKVWGCGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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